4-Fluoro-3-(piperazin-1-ylmethyl)phenol

Description

Contextualization within Piperazine-Containing Chemical Space

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a multitude of approved drugs and biologically active compounds. nih.gov The versatility of the piperazine moiety stems from its unique physicochemical and structural properties.

The inclusion of a piperazine ring can significantly influence a molecule's pharmacokinetic profile. nih.gov Its basic nature often improves aqueous solubility and allows for the formation of salts, which can enhance bioavailability. Furthermore, the piperazine core provides a flexible yet conformationally constrained linker, enabling medicinal chemists to orient other pharmacophoric groups in a precise spatial arrangement to optimize interactions with biological targets. nih.govresearchgate.net

Piperazine derivatives have been successfully developed for a wide range of therapeutic applications, demonstrating their broad biological activity. nbinno.com They are particularly prominent in agents targeting the central nervous system (CNS), including treatments for depression, anxiety, and psychosis. nbinno.combenthamscience.com Beyond the CNS, piperazine-containing compounds are integral to drugs used in oncology, and for infectious diseases. nbinno.com

Table 1: Roles of the Piperazine Moiety in Drug Design

| Property | Description |

|---|---|

| Solubility Enhancement | The basic nitrogen atoms can be protonated, increasing aqueous solubility. nih.gov |

| Pharmacokinetic Modulation | Can improve absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.com |

| Structural Scaffold | Provides a versatile and conformationally defined linker for attaching other functional groups. nih.gov |

| Target Interaction | The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets. researchgate.net |

| Therapeutic Versatility | Found in drugs for CNS disorders, cancer, infectious diseases, and more. nbinno.com |

Significance of Phenolic and Fluorinated Moieties in Bioactive Compounds

The phenol (B47542) group and fluorine atom are two of the most impactful functionalities in drug design, each imparting distinct and often beneficial properties to a parent molecule.

The phenolic moiety , characterized by a hydroxyl group attached to an aromatic ring, is a common feature in numerous natural and synthetic bioactive compounds. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. researchgate.net Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.gov This activity contributes to their roles in mitigating oxidative stress-related conditions. researchgate.net Additionally, phenolic structures have demonstrated a wide array of other biological effects, including anti-inflammatory, anticancer, and neuroprotective activities. nih.govffhdj.com

Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly alter its properties. tandfonline.com The substitution of hydrogen with a fluorine atom, a common strategy known as fluorination, can lead to significant improvements in a compound's profile. nih.gov One of the primary benefits of fluorination is enhanced metabolic stability. bohrium.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can increase the drug's half-life. chemxyne.com

Fluorine can also modulate a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affects membrane permeability and bioavailability. bohrium.com Moreover, the electronegativity of fluorine can influence electronic interactions with a target protein, potentially leading to enhanced binding affinity and potency. nih.govacs.org

Table 2: Effects of Key Moieties in Bioactive Compounds

| Moiety | Common Effects in Medicinal Chemistry |

|---|---|

| Phenol | - Hydrogen bond donor/acceptor for target binding researchgate.net- Antioxidant and anti-inflammatory properties nih.govnih.gov- Scaffold for further chemical modification |

| Fluorine | - Increased metabolic stability (blocks metabolism) bohrium.comchemxyne.com- Enhanced binding affinity to target proteins tandfonline.comacs.org- Modulation of lipophilicity and membrane permeability nih.gov- Alteration of acidity/basicity (pKa) of nearby functional groups bohrium.com |

Overview of Research Trajectories for Related Chemical Entities

The structural framework of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol belongs to the broader class of arylpiperazine derivatives. Research into these compounds has been particularly fruitful in the area of neuropharmacology. benthamscience.com Many arylpiperazine-based molecules have been investigated for their potential to treat neurological and psychiatric conditions such as depression, anxiety, epilepsy, and Alzheimer's disease. benthamscience.comresearchgate.net

For instance, compounds featuring a phenylpiperazine core are often designed to interact with various neurotransmitter receptors and transporters in the brain. nih.gov Modifications to the phenyl ring, such as the introduction of halogen atoms like fluorine or chlorine, are common strategies to fine-tune receptor selectivity and potency. silae.it The development of vortioxetine, a multimodal antidepressant, showcases the success of this approach. benthamscience.com

Furthermore, research on related structures highlights the modular nature of this chemical space. Scientists have synthesized and evaluated numerous analogs where the core phenol, the piperazine linker, and the substituents are systematically varied. For example, studies on 4-(4-hydroxyphenyl)piperazine derivatives have explored their potential as tyrosinase inhibitors for skin pigmentation disorders. Other research has focused on developing anticonvulsant agents based on phenylpiperazine scaffolds. nih.gov This ongoing exploration underscores the perceived potential of this chemical class to yield novel therapeutic agents for a variety of disease states.

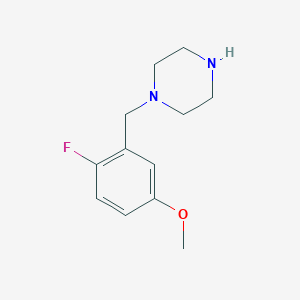

Structure

2D Structure

3D Structure

Properties

CAS No. |

150019-64-0 |

|---|---|

Molecular Formula |

C12H17FN2O |

Molecular Weight |

224.27 g/mol |

IUPAC Name |

1-[(2-fluoro-5-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

IKJSKPQZMPWISO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Piperazin 1 Ylmethyl Phenol and Analogues

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis of 4-fluoro-3-(piperazin-1-ylmethyl)phenol reveals several logical bond disconnections that form the basis of viable synthetic strategies. The primary goal is to deconstruct the target molecule into readily available and simple starting materials.

C-N Bond Disconnection (Strategy A): The most intuitive disconnection is at the benzylic carbon-nitrogen bond. This approach suggests an alkylation reaction between a reactive derivative of 4-fluoro-3-(halomethyl)phenol or 4-fluoro-3-(hydroxymethyl)phenol (B2401854) and piperazine (B1678402). This strategy is straightforward but relies on the accessibility of the functionalized 4-fluorophenol (B42351) precursor.

Mannich Reaction Disconnection (Strategy B): A powerful and convergent approach involves disconnecting both the C-C bond between the aromatic ring and the methylene (B1212753) bridge, and the C-N bond simultaneously. This leads to a three-component synthesis using 4-fluorophenol, formaldehyde (B43269), and piperazine. This is often the most direct and efficient route for this specific substitution pattern, leveraging the ortho-directing activating effect of the phenolic hydroxyl group.

Aryl-N Bond Disconnection (Strategy C): An alternative strategy, particularly useful for synthesizing analogues, involves the formation of the aryl-nitrogen bond of a precursor. For instance, a palladium-catalyzed Buchwald-Hartwig amination could couple a protected piperazine with a suitably substituted aryl halide, such as 3-bromo-4-fluorophenol (B1273239). This method offers great flexibility in varying both the piperazine and the phenolic components.

Strategic planning involves evaluating these routes based on factors like the availability of starting materials, reaction efficiency, regioselectivity, and the desired scope for analogue synthesis. While the Mannich reaction (Strategy B) is highly convergent for the title compound, other methods like C-N coupling (Strategy C) and subsequent functionalization offer broader applicability for creating diverse chemical libraries.

Key Synthetic Routes and Reaction Mechanisms

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. byjus.com For phenols, the electron-rich aromatic ring serves as the nucleophile. The reaction condenses a phenol (B47542), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (like piperazine) to form a "Mannich base." wikipedia.orgnih.gov

Mechanism: The reaction begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the condensation of formaldehyde and piperazine. byjus.comwikipedia.org The highly activated 4-fluorophenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction. The strong ortho-directing nature of the hydroxyl group preferentially directs the substitution to the C3 position. researchgate.net

This one-pot, three-component approach is highly atom-economical and is widely used for preparing phenolic piperazinylmethyl derivatives. nih.gov

Table 1: Examples of Mannich Reaction Conditions for Phenolic Compounds

| Phenol Substrate | Amine | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |

| Vanillin-derived chalcone | N-phenylpiperazine | Paraformaldehyde | Ethanol, Reflux | N/A | nih.gov |

| 2,4-Dimethylphenol | Thiomorpholine | Formaldehyde | Infrared irradiation (solvent-free) | 85 | N/A |

| 4-Hydroxyacetophenone | Piperidine | Paraformaldehyde | N/A | N/A | N/A |

| Indole (B1671886) | Substituted piperazine | Formalin | Methanol (B129727), Microwave | N/A | N/A |

Nucleophilic substitution reactions are fundamental for assembling the precursors required for the synthesis of this compound and its analogues.

Nucleophilic Aromatic Substitution (SNAr): This reaction is crucial for synthesizing substituted fluorophenol precursors. SNAr typically requires an aromatic ring activated by strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a good leaving group (like a halide). researchgate.net For example, a precursor like 2,4-difluoronitrobenzene (B147775) could undergo selective substitution with a protected piperazine derivative, followed by subsequent chemical modifications to install the hydroxyl group. The synthesis of various N-arylpiperazines in recently approved drugs often relies on SNAr reactions with activated heterocycles or nitro-substituted halobenzenes. mdpi.comnih.gov

Nucleophilic Aliphatic Substitution: This strategy involves the reaction of a nucleophile, such as piperazine, with an alkyl halide. In the context of Strategy A from the retrosynthetic analysis, a pre-formed 4-fluoro-3-(halomethyl)phenol could be reacted with piperazine. The Williamson ether synthesis, a related reaction, can be used to modify the phenolic hydroxyl group, for instance, by reacting it with epibromohydrin (B142927) to introduce a glycidyl (B131873) ether side chain for further functionalization. nih.gov

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines, including the functionalization of the piperazine ring. researchgate.net This reaction is particularly important for the synthesis of analogues of the title compound where the distal nitrogen of the piperazine ring (N4) is substituted.

Mechanism: The process involves the reaction of the secondary amine of the piperazine moiety with a ketone or aldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent to yield the N-alkylated product. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is favored for its mildness and selectivity, and sodium cyanoborohydride (NaBH3CN). google.comnih.gov Catalytic hydrogenation can also be employed. google.com This method is a cornerstone in the synthesis of numerous piperazine-containing drugs. mdpi.com

Table 2: Representative Conditions for Reductive Amination of Piperazines

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Reference |

| N-Boc-piperazine | Various aldehydes | Reductive amination protocol | N/A | mdpi.com |

| 1,4-diamine precursor | β-keto ester | Sodium cyanoborohydride | N/A | nih.gov |

| Primary amine | Aldehyde/Ketone | H2, Pd/C; NaBH3CN; NaBH(OAc)3 | Various | researchgate.net |

| Resin-bound amino acid | Aldehyde | NaCNBH3 | Dimethylformamide (DMF) | google.com |

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering unparalleled scope and functional group tolerance.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org It represents a key alternative to the Mannich reaction for synthesizing the target compound's scaffold. For example, 3-bromo-4-fluorophenol could be coupled directly with piperazine or a protected piperazine derivative. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or sterically hindered biaryl phosphines), and a base. wikipedia.orgnih.govorganic-chemistry.org This method is widely used in the pharmaceutical industry for the synthesis of N-arylpiperazines. researchgate.netgrafiati.com

Other Cross-Coupling Reactions: Methods like Suzuki, Heck, and Sonogashira couplings can be used to introduce further diversity into analogues. For instance, if the starting material were a dibromofluorophenol, one bromine could be substituted with a piperazine moiety via Buchwald-Hartwig amination, and the other could undergo a Suzuki coupling to introduce a new aryl or alkyl group. These methods provide access to a vast chemical space for SAR exploration. rsc.org

Table 3: Examples of Palladium-Catalyzed C-N Coupling for Arylpiperazine Synthesis

| Aryl Halide | Amine | Catalyst/Ligand System | Base | Yield (%) | Reference |

| 4-Chlorotoluene | Piperazine | Pd(OAc)2 / SPhos | NaOtBu | 97 | nih.gov |

| 2-Bromopyridine | Piperazine | Pd2(dba)3 / Xantphos | NaOtBu | 92 | nih.gov |

| Aryl Chlorides | Primary Amines | Air-stable Pd-precatalysts | N/A | N/A | nih.gov |

| Aryl Halides/Triflates | Primary/Secondary Amines | Pd(0) / Phosphine Ligands | Stoichiometric Base | N/A | wikipedia.org |

Optimization of Reaction Conditions and Stereochemical Control

Optimization of Reaction Conditions: The efficiency of the synthetic routes described above is highly dependent on the reaction conditions. For the Mannich reaction, optimization involves screening solvents (e.g., ethanol, water, or solvent-free conditions), temperature, and the molar ratios of the three components to maximize yield and minimize the formation of by-products. researchgate.netresearchgate.net In palladium-catalyzed reactions, the choice of ligand, palladium precursor, base, and solvent is critical and often requires extensive screening to achieve high yields, particularly with challenging substrates. nih.govresearchgate.net The development of air-stable palladium precatalysts has significantly improved the reliability and ease of use of these methods. nih.gov

Stereochemical Control: The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, particularly those with substituents on the piperazine ring, requires stereochemical control. nih.govrsc.org Asymmetric synthesis of carbon-substituted piperazines can be achieved through various methods:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as α-amino acids, to construct the piperazine ring. rsc.org

Asymmetric Catalysis: Employing chiral catalysts or ligands for reactions like asymmetric hydroamination, allylic alkylation, or asymmetric lithiation-trapping to create stereocenters on the piperazine ring. nih.govmdpi.comnih.gov

Diastereoselective Reductive Amination: The reduction of an iminium ion formed from a chiral piperazine precursor can proceed with diastereoselectivity, influenced by steric hindrance.

These advanced methods are crucial for exploring the three-dimensional chemical space and understanding the stereochemical requirements for biological activity in analogues of the title compound.

Precursor Compound Derivatization and Intermediate Synthesis

The synthesis of this compound necessitates the preparation of key intermediates derived from 4-fluorophenol. The primary strategies involve either the direct introduction of a functional group at the 3-position that can be subsequently converted to the desired piperazinylmethyl moiety, or the use of a pre-functionalized starting material to ensure correct regiochemistry.

One of the most direct, albeit potentially low-yielding, methods for introducing a functional group suitable for subsequent reaction with piperazine is the Mannich reaction . This one-pot, three-component condensation involves the reaction of 4-fluorophenol with formaldehyde and piperazine. oarjbp.commdpi.com The reaction proceeds via the formation of an iminium ion from formaldehyde and piperazine, which then acts as an electrophile, attacking the electron-rich aromatic ring of the 4-fluorophenol. The hydroxyl group of the phenol activates the ortho position for electrophilic substitution, potentially leading to the desired product. scitepress.orgbrunel.ac.uk

| Reaction | Reactants | Product | Key Considerations |

|---|---|---|---|

| Mannich Reaction | 4-Fluorophenol, Formaldehyde, Piperazine | This compound | Potential for mixture of ortho and para isomers, and di-substitution. Reaction conditions need to be carefully controlled. |

A more controlled and often higher-yielding approach involves the synthesis of a stable intermediate, such as 4-fluoro-3-formylphenol . This aldehyde can then undergo reductive amination with piperazine to furnish the target compound. nih.govorganic-chemistry.orgmdpi.com The synthesis of 4-fluoro-3-formylphenol itself can be achieved through various formylation methods, although these can present challenges in terms of regioselectivity.

The Reimer-Tiemann reaction , which employs chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols. google.com However, with substituted phenols like 4-fluorophenol, a mixture of isomers can be formed. Another approach is the Duff reaction , which uses hexamine as the formylating agent in an acidic medium, also typically favoring ortho-substitution. nih.govnih.gov

| Formylation Method | Reagents | Intermediate Product | Typical Yields and Remarks |

|---|---|---|---|

| Reimer-Tiemann Reaction | 4-Fluorophenol, Chloroform, Strong Base (e.g., NaOH) | 4-Fluoro-3-formylphenol | Moderate yields, potential for isomeric byproducts. |

| Duff Reaction | 4-Fluorophenol, Hexamethylenetetramine, Acid (e.g., TFA) | 4-Fluoro-3-formylphenol | Generally inefficient, but can provide ortho-selectivity. |

Once the 4-fluoro-3-formylphenol intermediate is obtained, it can be reacted with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield this compound. nih.govorganic-chemistry.org

An alternative strategy for creating a reactive intermediate is through halomethylation , specifically chloromethylation, of 4-fluorophenol. This would produce 4-fluoro-3-(chloromethyl)phenol , which can then undergo nucleophilic substitution with piperazine. libretexts.org The chloromethyl group is introduced by reacting 4-fluorophenol with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. This reaction must be carefully controlled due to the potential for the formation of hazardous byproducts. The subsequent reaction with piperazine proceeds via an SN2 mechanism, where the nitrogen of the piperazine acts as a nucleophile, displacing the chloride to form the final product. researchgate.net

| Intermediate Synthesis | Reactants | Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| Chloromethylation | 4-Fluorophenol, Formaldehyde, HCl | 4-Fluoro-3-(chloromethyl)phenol | Nucleophilic Substitution with Piperazine | This compound |

The synthesis of analogues of this compound can be achieved by employing substituted piperazines in the final step of the synthetic sequences described above. For example, reacting 4-fluoro-3-formylphenol with a mono-N-substituted piperazine under reductive amination conditions would yield the corresponding N-substituted analogue. Similarly, in the nucleophilic substitution route, a variety of N-substituted piperazines can be used to displace the chloromethyl group.

Biological Activity Profiling and Mechanistic Investigations of 4 Fluoro 3 Piperazin 1 Ylmethyl Phenol and Analogues

Receptor Binding and Modulation Studies (In Vitro and Preclinical Models)

Opioid Receptor Antagonism (e.g., Kappa Opioid Receptor Selectivity)

Research into the opioid receptor activity of compounds structurally related to 4-Fluoro-3-(piperazin-1-ylmethyl)phenol has revealed that the 4-(3-hydroxyphenyl)piperazine scaffold is a key pharmacophore for opioid receptor antagonism. Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines have demonstrated that these molecules act as pure opioid receptor antagonists. nih.govrti.org Further investigations into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have shown that these analogues exhibit potent and selective antagonist activity at the kappa opioid receptor. nih.govacs.org

Specifically, the introduction of a methyl group at the 3-position of the piperazine (B1678402) ring, as seen in N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues, can lead to high potency and selectivity for the kappa opioid receptor. nih.govacs.org For instance, certain analogues have demonstrated low nanomolar potency at μ, δ, and κ opioid receptors in [³⁵S]GTPγS binding assays, confirming their antagonist properties. nih.gov While direct studies on this compound are not available, the established structure-activity relationships of its core components suggest a potential for kappa opioid receptor antagonism. The combination of the hydroxyphenyl group, critical for antagonist activity, and the piperazine moiety, a versatile scaffold in opioid ligand design, points towards this possibility.

Table 1: Opioid Receptor Antagonist Activity of Related Piperazine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Receptor Target | Activity | Potency Range |

|---|---|---|---|

| 1-Substituted 4-(3-hydroxyphenyl)piperazines | μ, δ, κ Opioid Receptors | Antagonist | Low Nanomolar |

| N-Substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | Selective Antagonist | Low Nanomolar |

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (DA) Receptor Interactions

The piperazine moiety is a well-established scaffold in the design of ligands for serotonin and dopamine receptors. Various derivatives have shown significant binding affinities for these targets. While direct data on this compound is limited, the analysis of structurally similar compounds provides insights into its potential interactions.

Compounds featuring a 4-fluorophenylpiperazine structure have been investigated for their activity at dopamine D3 and D4 receptors. d-nb.infochemrxiv.org For example, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been identified as highly selective dopamine D3 receptor ligands. scispace.com The presence of the fluoro-substituted phenyl ring is a common feature in many potent dopamine receptor ligands. d-nb.infochemrxiv.org

In the realm of serotonin receptors, piperazine derivatives have also been extensively studied. For instance, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines have been synthesized and evaluated as dopamine and serotonin receptor agonists. researchgate.net The affinity of various arylpiperazines for different serotonin receptor subtypes, such as 5-HT1A, has been documented, with the nature of the aryl group and the linker modulating the activity. nih.gov The structural elements of this compound, namely the fluorophenyl and piperazine moieties, are consistent with features found in compounds active at both dopamine and serotonin receptors.

Table 2: Dopamine and Serotonin Receptor Interactions of Related Piperazine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Receptor Target | Notable Activity |

|---|---|---|

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | Antagonism, Ki = 5.5 nM for 3,4-difluorophenyl analogue |

| N-(3-Fluoro-4-(4-(aryl)piperazin-1-yl)butyl)aryl carboxamides | Dopamine D3 Receptor | High Selectivity |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines | Dopamine D2/D3, Serotonin 5-HT1A Receptors | Agonism |

| N-Arylpiperazines | Dopamine and Serotonin Receptors | Varied Affinities |

Histamine H1 Receptor Modulation

The potential for this compound to modulate the histamine H1 receptor can be inferred from studies on related piperazine and piperidine-containing compounds. The piperazine scaffold is a common feature in many histamine receptor ligands. For example, FMPD, a novel antipsychotic, which contains a methyl-piperazin-1-yl moiety, displays a lower affinity for the histamine H1 receptor compared to other atypical antipsychotics like olanzapine, suggesting that modifications on the piperazine ring can tune H1 receptor activity. doi.org

Furthermore, research on novel histamine H3 receptor antagonists has utilized the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, indicating the versatility of the piperidine/piperazine core in targeting histamine receptors. nih.gov While direct evidence for this compound is lacking, the known association of the piperazine moiety with histamine receptor ligands suggests a potential for interaction that would require experimental verification. It has been noted that many H1 and H2 receptor antagonists show minimal displacement of [³H]histamine binding at the human H4 receptor, highlighting the selectivity that can be achieved within this class of compounds. nih.gov

Equilibrative Nucleoside Transporter (ENT) Inhibition

Studies on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have shed light on the role of the fluorophenylpiperazin-1-ylmethyl group in the inhibition of equilibrative nucleoside transporters (ENTs). nih.govpolyu.edu.hkfrontiersin.org These transporters are crucial for nucleoside salvage and the transport of nucleoside-based drugs.

Table 3: ENT Inhibition by FPMINT Analogues This table is interactive. You can sort and filter the data.

| Compound Feature | Transporter Target | Effect | Mechanism |

|---|---|---|---|

| Halogen on Fluorophenyl Moiety | ENT1 and ENT2 | Essential for Inhibition | Irreversible, Non-competitive |

Enzyme Inhibition and Modulation Studies

Tyrosinase Inhibition

The potential of this compound as a tyrosinase inhibitor is supported by extensive research on structurally related compounds. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.

Studies on compounds featuring a 4-fluorobenzylpiperazine moiety have led to the discovery of potent competitive inhibitors of tyrosinase from Agaricus bisporus (AbTYR). nih.govnih.gov For instance, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be approximately 100-fold more active than the reference compound kojic acid, with an IC50 value of 0.18 μM. nih.gov This compound also demonstrated antimelanogenic effects in B16F10 cells without cytotoxicity. nih.gov

Furthermore, the introduction of a 3-chloro-4-fluorophenyl moiety into various piperazine-based compounds has been a successful strategy for identifying tyrosinase inhibitors. mdpi.com The (4-(4-hydroxyphenyl)piperazin-1-yl) scaffold has also been utilized to design effective tyrosinase inhibitors. researchgate.net The combination of a fluorinated phenyl ring and a hydroxyphenyl group, both present in this compound, suggests a strong potential for tyrosinase inhibitory activity. Docking studies on related compounds suggest that the fluorobenzyl portion can orient towards the copper atoms in the catalytic site of the enzyme. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Related Piperazine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme Target | Activity | IC50 Value |

|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Agaricus bisporus Tyrosinase | Competitive Inhibition | 0.18 μM |

| Kojic Acid (Reference) | Agaricus bisporus Tyrosinase | Inhibition | 17.76 μM |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase | Inhibition | 1.5 - 82.4 μM |

Flavivirus NS2B-NS3 Protease Inhibition

The Flavivirus NS2B-NS3 protease is a well-established target for the development of antiviral agents against pathogens such as Dengue, Zika, and West Nile viruses. The protease is essential for viral replication, making its inhibition a key strategy for antiviral drug design. While no data exists for this compound, various studies have explored piperazine derivatives as inhibitors of this enzyme.

Research has shown that certain small molecules incorporating a piperazine moiety can exhibit inhibitory activity against Flavivirus proteases. These compounds often act by binding to allosteric sites or the active site of the enzyme, thereby disrupting its function. For instance, a library of 34 piperazine-derived small molecules was screened for their potential as Flaviviridae NS3 protease inhibitors, identifying two lead compounds with broad-spectrum activity against Zika and Dengue viruses neuroquantology.com. The design of these inhibitors often leverages the physicochemical properties of the piperazine ring to achieve favorable interactions within the enzyme's binding pockets.

Other Relevant Enzyme Systems (e.g., Farnesyl-protein Transferase)

Farnesyl-protein transferase (FPTase) is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibitors of FPTase have been investigated as potential anticancer agents. Although no studies have directly assessed the effect of this compound on FPTase, the broader class of piperazine-containing compounds has been explored in this context.

Bioisosteric replacement strategies in known FPTase inhibitors have incorporated piperazine rings to modulate activity and pharmacokinetic properties. Amide and cyanoguanidine derivatives containing a piperazine ring system have been evaluated and found to be good inhibitors of farnesyl-protein transferase in vitro figshare.com. The development of such inhibitors focuses on mimicking the natural substrate of the enzyme to achieve competitive inhibition.

Antimicrobial and Antiparasitic Efficacy Assessments

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial potential of piperazine derivatives has been widely investigated. While specific data for this compound is unavailable, numerous studies have demonstrated the efficacy of related compounds against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Novel piperazine derivatives have been synthesized and screened for their antibacterial activity, with some compounds showing very good activity against S. aureus when compared to standard drugs like ciprofloxacin nih.gov. The mechanism of action for such compounds can vary, but often involves the disruption of bacterial cell wall synthesis, DNA replication, or other essential cellular processes. For example, certain piperazinyl-quinoline hybrid derivatives have shown noteworthy activity against S. aureus and E. coli.

Table 1: Antibacterial Activity of Selected Piperazine Analogues

| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Piperazine derivatives | Staphylococcus aureus | Good activity at 100µg/ml | nih.gov |

| Piperazinyl-quinoline hybrids | Staphylococcus aureus | MIC in the range of 3–12 μM |

Antifungal Activity (e.g., against Candida species)

Piperazine-containing compounds have also been evaluated for their antifungal properties. Although there is no specific information on this compound, related structures have shown promise. For instance, novel flavone derivatives incorporating a piperazine moiety have been found to be potent antimicrobial agents, including against fungal pathogens. The antifungal activity of such compounds is often attributed to their ability to disrupt the fungal cell membrane or interfere with essential enzymatic pathways.

Antimalarial Activity (e.g., against Plasmodium falciparum)

The fight against malaria has led to the exploration of diverse chemical scaffolds, including those containing the piperazine ring. While the antimalarial activity of this compound has not been reported, various aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum.

Studies have shown that the presence of a piperazine moiety can be crucial for antiplasmodial activity. For example, certain aryl-alcohol series of piperazine derivatives have demonstrated the ability to inhibit 50% of parasite growth at micromolar concentrations nih.gov. The mechanism of action for some of these compounds is thought to involve binding to parasitic enzymes like plasmepsin II.

Table 2: Antimalarial Activity of Selected Piperazine Analogues

| Compound Type | Target Organism | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| Aryl-alcohol piperazine derivative | Plasmodium falciparum (chloroquine-resistant) | 0.5 μM | nih.gov |

Antitoxoplasma Activity

Research into new treatments for toxoplasmosis, caused by the parasite Toxoplasma gondii, has also included the investigation of piperazine-containing compounds. Although no data is available for this compound, other heterocyclic compounds incorporating piperazine have been studied. For example, novel 1,3,4-thiadiazoles have been shown to inhibit the proliferation of T. gondii tachyzoites. The development of effective anti-Toxoplasma agents often targets enzymes essential for the parasite's survival and replication.

Antiproliferative and Cytotoxic Potential in Cell Lines

The piperazine scaffold, particularly when substituted with a fluorophenyl group, is a recurring motif in compounds designed for antiproliferative and cytotoxic activity. Research into various analogues demonstrates that this chemical class exhibits notable effects against a range of cancer cell lines.

A novel series of sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives were synthesized and evaluated for their therapeutic potential against MDA-MB-231 breast cancer cells. nih.govscilit.com All tested compounds showed a spectrum of moderate to high cytotoxic activity in the MTT assay. nih.govscilit.com Two compounds, designated 3e and 6b, were particularly effective, exhibiting promising antitumor activity with IC₅₀ values of 16.98 μM and 17.33 μM, respectively. nih.govscilit.com Further investigation suggested these compounds induce apoptosis by down-regulating the expression of the anti-apoptotic protein BCL2. nih.govscilit.com

Similarly, derivatives of 1-(3-Chloro-4-fluorophenyl)piperazine have been evaluated for antitumor efficacy using the sulforhodamine B assay. Certain derivatives displayed significant cytotoxicity against both MCF-7 breast cancer and HCT-116 colorectal cancer cell lines, indicating the potential for this structural class in anticancer agent development. The broader family of N-arylpiperazine compounds has also been incorporated into other molecular scaffolds, such as coumarins, to explore cytotoxic activity. mdpi.com

The antiproliferative activity is not universal across all fluorophenylpiperazine analogues, with subtle structural changes significantly impacting efficacy. In one study on fenpropimorph-derived compounds, derivatives with a nitro substituent on the phenyl ring were found to be substantially more potent sigma receptor ligands than the corresponding fluorinated derivatives, suggesting that the electron-withdrawing properties of the substituent play a key role in target binding and subsequent cytotoxicity. nih.govacs.org

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Sulfamethoxazole/1-(2-fluorophenyl)piperazine derivative (3e) | MDA-MB-231 (Breast) | 16.98 μM |

| Sulfamethoxazole/1-(2-fluorophenyl)piperazine derivative (6b) | MDA-MB-231 (Breast) | 17.33 μM |

| 1-(3-Chloro-4-fluorophenyl)piperazine derivatives | MCF-7 (Breast) | Significant Cytotoxicity |

| 1-(3-Chloro-4-fluorophenyl)piperazine derivatives | HCT-116 (Colorectal) | Significant Cytotoxicity |

Antioxidant Activity Investigations (e.g., DPPH Radical Scavenging Assay)

The investigation of antioxidant properties is crucial for compounds targeting diseases involving oxidative stress. Analogues of this compound have shown promise in this area. The same novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives (compounds 3e and 6b) that demonstrated antiproliferative effects were also reported to possess potential antioxidant properties. nih.govscilit.com

While specific DPPH radical scavenging data for fluorophenylpiperazine derivatives is not detailed in the reviewed literature, studies on structurally related piperazine compounds provide evidence of this activity. For instance, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), which combines a piperazine core with a hindered phenol (B47542) group known for its antioxidant capabilities, was evaluated for its antioxidant potential using DPPH activity assays, confirming its capacity to scavenge free radicals. researchgate.net This suggests that the combination of a phenol group and a piperazine moiety, as seen in this compound, is a viable strategy for designing molecules with antioxidant effects.

In Vivo Preclinical Pharmacological Assessments (Animal Models)

The N-arylpiperazine structure is a well-established pharmacophore in neuropharmacology, and analogues of the target compound have been assessed in various animal models of central nervous system (CNS) disorders.

The piperazine derivative LQFM180 was evaluated in behavioral tests and demonstrated anxiolytic-like activity in an open field test in mice. researchgate.net This indicates potential efficacy in models of anxiety. Furthermore, compounds containing the fluorophenylpiperazine moiety are known to interact with key CNS targets like serotonin receptors. mdpi.com

The therapeutic potential of this chemical class extends to other psychiatric disorders. Positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), which include piperazine derivatives, have shown efficacy in animal models relevant to anxiety and schizophrenia. google.com These compounds were active in models such as fear-potentiated startle and stress-induced hyperthermia (anxiety models), as well as in reversing amphetamine-induced hyperlocomotion (a model for psychosis). google.com This highlights the potential of the broader piperazine class in modulating glutamate signaling to treat psychiatric conditions.

To assess the in vivo effects of these compounds, a variety of behavioral paradigms are employed in rodent models. The anxiolytic-like activity of the piperazine analogue LQFM180 was detected using the open field test, where drug-induced changes in exploratory behavior can indicate a reduction in anxiety. researchgate.net The same study utilized the sodium pentobarbital-induced sleep test to determine that LQFM180 also has central depressant activity, as evidenced by a decreased latency to sleep and increased sleep duration. researchgate.net

For compounds targeting psychosis, behavioral phenotyping often involves models that mimic certain aspects of the disorder. For example, the ability of mGluR2-modulating piperazine derivatives to reverse hyperlocomotion induced by stimulants like amphetamine or ketamine is a standard screening model. google.com Another key test is the prepulse inhibition of the acoustic startle effect, where a weaker prestimulus inhibits the startle response to a subsequent strong stimulus; disruption of this process by amphetamine can be reversed by potential antipsychotic agents. google.com

The bioavailability of a compound is a critical factor in its potential as a therapeutic agent. The piperazine core is often incorporated into drug candidates to improve pharmacokinetic properties. nih.gov The two basic nitrogen atoms in the piperazine ring can increase water solubility, which plays an important role in oral bioavailability. nih.gov

However, the impact of the piperazine moiety can be context-dependent. In a study developing piperazine-based antagonists for the P2X4 receptor, it was noted that while several compounds showed high potency, they suffered from very limited in vivo bioavailability. nih.gov The study also found that increasing lipophilicity to enhance potency had the detrimental effect of reducing metabolic stability. nih.gov Similarly, studies on the natural product berberine, which has been modified with piperazine groups to enhance its activity, show that the parent compound and its derivatives generally have poor oral bioavailability in animal models, partly due to extensive first-pass metabolism. acs.org These findings indicate that while the piperazine group can be beneficial for pharmacokinetics, its effect on bioavailability must be empirically evaluated for each new chemical series.

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Piperazin 1 Ylmethyl Phenol Analogues

Influence of Fluorine Substitution Position and Nature on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. researchgate.net The specific properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's interaction with its biological target. researchgate.net

In analogues of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol, the position and nature of the fluorine substituent on the aromatic ring are critical determinants of biological activity. For instance, in studies of norfloxacin (B1679917) analogues, the 6-fluoro substituent is considered a key structural element for interaction with the target enzyme, DNA gyrase. mdpi.com The introduction of a para-fluoro substituent on phenyl rings in other compound series has been shown to increase metabolic stability in mouse liver microsomes, a desirable property in drug development. dndi.org

The bioisosteric replacement of a hydrogen atom with a fluorine atom can alter the electronic properties of the aromatic ring, influencing its interaction with receptor sites. This modification can lead to enhanced binding affinity or selectivity. For example, in a series of tyrosinase inhibitors, the 4-fluorobenzylpiperazine moiety was identified as a key pharmacophoric feature, with the fluorine atom contributing to the compound's potent inhibitory activity. nih.gov The substitution pattern on the phenyl ring dictates the electronic distribution and can impact the molecule's ability to form crucial interactions, such as hydrogen bonds or halogen bonds, within the active site of a protein.

Table 1: Effect of Aromatic Ring Substitution on Biological Activity This table is representative of findings in related compound series.

| Compound Series | Substitution | Observed Effect | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine Derivatives | para-Fluoro on phenyl ring | Increased metabolic stability | dndi.org |

| Norfloxacin-Thiazolidinedione Hybrids | Unsubstituted phenyl ring on side chain | Most potent activity in the series | mdpi.com |

| Norfloxacin-Thiazolidinedione Hybrids | para-Methoxy or para-Chloro on phenyl ring | Reduced activity compared to unsubstituted | mdpi.com |

Role of the Piperazine (B1678402) Moiety and its N-Substitutions

The piperazine ring is a common heterocyclic scaffold in medicinal chemistry, valued for its ability to influence physicochemical properties and for its synthetic tractability. nih.gov It often serves as a linker or scaffold, orienting other pharmacophoric groups into the correct position for interaction with a biological target. nih.gov In the context of this compound analogues, the piperazine moiety is central to the molecule's structure and its modifications, particularly at the N4 position, have significant consequences for biological activity.

The nature of the substituent on the distal nitrogen of the piperazine ring can dramatically alter a compound's affinity and selectivity for its target. Studies on dopamine (B1211576) D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings. nih.gov The linkage of these heterocyclic moieties, whether directly, via an amide, or a methylene (B1212753) linker, was found to be critical for maintaining high affinity and selectivity for the D3 receptor. nih.gov

Furthermore, the electronic properties of the N-substituent play a crucial role. In a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, it was observed that piperazine rings bearing substituents with electron-donating groups exhibited better antibacterial activity than those with electron-withdrawing groups. jmaterenvironsci.com This suggests that the basicity of the piperazine nitrogen and the electronic nature of its substituent can be fine-tuned to optimize biological outcomes. The versatility of the piperazine ring allows for the introduction of diverse chemical functionalities, making it a key component for SAR exploration. nih.govmdpi.com

Table 2: Influence of Piperazine N-Substitution on Dopamine D3 Receptor Affinity Data derived from a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues.

| Compound | Piperazine N-Substituent | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| (-)-10e | Indole-5-carboxamide derivative | 0.57 | 47.5 | nih.gov |

| (+)-10e | Indole-5-carboxamide derivative | 3.73 | 113 | nih.gov |

| 10g | Indazole derivative | High Affinity | High Affinity | nih.gov |

| 10i | Benzo[b]thiophene derivative | High Affinity | High Affinity | nih.gov |

Impact of Phenolic Group Derivatization and Aromatic Substituents

The phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor, often playing a crucial role in anchoring a ligand to its receptor binding site. Derivatization of this group, for example, through etherification or esterification, would be expected to significantly alter the binding profile of this compound analogues. Such modifications would remove the hydrogen-bonding donor capability and increase lipophilicity, which could either be beneficial or detrimental to activity depending on the nature of the target protein's active site.

Substituents on the aromatic ring, in addition to the fluorine atom, also have a profound impact on pharmacological activity. In the development of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), a series of analogues were screened, demonstrating how modifications to the aromatic portions of the molecule influence potency and selectivity. frontiersin.org The introduction of various aromatic moieties can lead to compounds with high selectivity for a specific biological target. nih.gov For example, in a series of norfloxacin–thiazolidinedione hybrids, the addition of an extra, unsubstituted phenyl ring was found to be beneficial for antibacterial activity. mdpi.com However, further substitution on this appended phenyl ring with groups such as methoxy (B1213986) or chloro led to a decrease in potency, suggesting that steric bulk or altered electronics in that region were not well-tolerated. mdpi.com These findings highlight the sensitivity of biological targets to the size, shape, and electronic nature of substituents on the aromatic core.

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are inherently chiral. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net A molecule with a single chiral center exists as a pair of enantiomers, which may interact differently with chiral biological macromolecules like receptors and enzymes. nih.gov

For analogues of this compound that contain chiral centers, it is crucial to evaluate the individual enantiomers. In a related series of dopamine D3 receptor ligands, the separate evaluation of enantiomers revealed significant differences in activity. nih.gov For instance, the (-)-enantiomer of a lead compound displayed substantially higher affinity for both D2 and D3 receptors compared to its corresponding (+)-enantiomer. nih.gov Specifically, (-)-10e had a Ki of 0.57 nM for the D3 receptor, while (+)-10e had a Ki of 3.73 nM. nih.gov This consistent observation that the (-)-isomer exhibits higher affinity underscores the importance of stereochemistry in achieving optimal target engagement. nih.gov The use of a single, more active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Mapping Key Pharmacophores for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For analogues of this compound, the key pharmacophoric elements can be deduced from SAR studies.

The Fluoro-Substituted Phenolic Ring: This group is critical for target recognition. The fluorine atom modulates the electronic properties of the ring, while the phenolic hydroxyl group can serve as a vital hydrogen bond donor/acceptor. researchgate.net Its precise positioning is essential for anchoring the molecule in the binding pocket.

The N-Substituent on the Piperazine Ring: This part of the molecule often provides additional binding interactions and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov As seen in tyrosinase inhibitors, a 4-fluorobenzylpiperazine fragment can be a key feature for potent activity. nih.gov

Molecular docking studies on related structures provide further insight into these interactions. For instance, in fluoroquinolones, the C6-fluoro substituent and the C7-piperazine substituent are key elements for binding to the DNA-gyrase complex. mdpi.com Similarly, docking studies of ENT inhibitors have been used to simulate the binding between the compound and the transporter, with lower binding energy indicating a more stable interaction. frontiersin.org These computational models, combined with experimental SAR data, allow for the detailed mapping of key interactions and the rational design of more potent and selective analogues.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its protein target.

In the absence of direct docking studies on 4-Fluoro-3-(piperazin-1-ylmethyl)phenol, we can look at research on similar structures. For instance, a study on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the cancer-associated protein Carbonic Anhydrase IX (CAIX) revealed significant binding affinities. The docking results demonstrated that these compounds fit well into the active site of the CAIX protein. The binding affinity for the most potent compound in this series, SA7, was found to be -8.61 kcal/mol. nih.gov Interactions primarily involved hydrogen bonds with key residues such as Arg6, Trp9, and Gln71, which are crucial for stabilizing the ligand-protein complex. nih.gov

Another study focusing on phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents performed molecular docking against a DNA duplex. The results indicated that these compounds could form stable complexes within the minor groove of DNA, with negative binding energy scores suggesting favorable interactions. nih.gov

These examples suggest that this compound would likely exhibit strong binding to relevant biological targets, with the fluorophenyl and piperazine (B1678402) moieties playing key roles in forming hydrogen bonds and other non-covalent interactions. The specific binding energy and interacting residues would, of course, depend on the specific protein target being investigated.

Table 1: Illustrative Molecular Docking Data for Piperazine Derivatives This table presents data from studies on compounds structurally related to this compound to exemplify typical molecular docking results.

| Compound Series | Target Protein | Most Potent Analog | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | SA7 | -8.61 | Arg6, Trp9, Gln71, Gly71 |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | SA2 | -8.39 | Asn66, His68 |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA Minor Groove | BS230 | Not specified (negative energy score) | DNA base pairs |

Conformational Analysis and Energetic Profiles of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is vital, as a molecule's biological activity is often dependent on its three-dimensional shape.

For piperazine-containing rings, the chair conformation is typically the most stable. However, the substituents on the ring can influence the preference for axial versus equatorial positions. A detailed conformational analysis of 2-substituted piperazines revealed that for 1-acyl and 1-aryl derivatives, the axial conformation is generally preferred. nih.gov This preference is significant because it dictates the spatial orientation of the substituent, which in turn affects how the molecule can interact with a receptor binding site. nih.gov

In the case of this compound, the piperazine ring is attached to a methylene (B1212753) bridge, which is then connected to the fluorophenol ring. The flexibility of this linker allows for a wide range of possible conformations. A full conformational analysis would involve rotating the single bonds (e.g., the C-C bond of the methylene bridge and the C-N bond of the piperazine ring) and calculating the potential energy of each resulting conformer. This would generate a potential energy surface, identifying the low-energy, stable conformations that are most likely to be biologically active. For some ether-linked piperazines, the axial conformation was found to be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a powerful tool for observing the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can offer deep insights into the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that occur upon binding.

MD simulations on piperazine derivatives have been used to confirm the stability of docking poses. For example, in the study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations were performed on the top-scoring ligand-protein complexes to assess their structural stability over a 100-nanosecond timescale. nih.gov Key metrics analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site can suggest instability, while low fluctuations point to a stable interaction.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions.

A study on a piperazine succinate (B1194679) compound also employed MD simulations to understand its interactions and stability, demonstrating the broad applicability of this technique for the piperazine class of molecules. researchgate.net For this compound, an MD simulation would be a crucial next step after molecular docking to validate the predicted binding mode and to understand the dynamic nature of its interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

Numerous QSAR studies have been successfully conducted on piperazine derivatives for a wide range of biological activities. For instance, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models for predicting the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The models were built using descriptors related to the molecule's electronic properties (e.g., HOMO - Highest Occupied Molecular Orbital), shape, and atom counts. nih.gov

Table 2: Example of 2D-QSAR Model Statistics for Piperazine Derivatives This table shows the statistical quality of a QSAR model developed for aryl alkanol piperazine derivatives to predict their antidepressant activity, illustrating the predictive power of such models.

| Activity Predicted | Descriptors Used | r² (Goodness of fit) | r²-CV (Internal validation) | r²-pred (External validation) |

| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 | >0.870 | >0.890 |

| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 | >0.870 | >0.890 |

Source: Study on aryl alkanol piperazine derivatives. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to piperazine derivatives to understand the influence of steric and electrostatic fields on their antihistamine and antibradykinin effects. nih.gov These studies generate 3D contour maps that visualize regions where bulky groups or electropositive/electronegative groups would enhance or decrease activity, providing a visual guide for designing more potent molecules.

A QSAR model for this compound and its analogs would involve calculating a variety of molecular descriptors and using statistical methods to build a predictive model. This would allow researchers to estimate the biological activity of newly designed derivatives before undertaking their chemical synthesis.

Analytical Methodologies for Compound Characterization and Quantification

Advanced Chromatographic Techniques (e.g., HPLC-Fluorescence Detection, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of "4-Fluoro-3-(piperazin-1-ylmethyl)phenol". labinsights.nlmoravek.com Due to the compound's chemical structure, which includes a phenolic group and a piperazine (B1678402) moiety, specific HPLC methods are particularly effective.

HPLC with Fluorescence Detection (HPLC-FLD): The intrinsic fluorescence of the phenol (B47542) group allows for highly sensitive and selective detection using a fluorescence detector. nih.gov This method is advantageous for quantifying low concentrations of the compound in various matrices. The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio for the analyte. A reversed-phase C18 column is commonly used to separate the compound from potential impurities, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.

HPLC-Mass Spectrometry (HPLC-MS): For unequivocal identification and quantification, HPLC is often coupled with a mass spectrometer. nih.govscienceasia.org This hyphenated technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry. labmanager.com An electrospray ionization (ESI) source is typically used in positive ion mode, which would readily protonate the basic nitrogen atoms of the piperazine ring, yielding a strong signal for the molecular ion [M+H]⁺. HPLC-MS is invaluable for confirming the molecular weight of the compound and for identifying and characterizing any impurities or degradation products. nih.gov

Below is a table outlining typical parameters for an HPLC-MS method.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution, starting with a low percentage of B, increasing over time |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| MS Detector | Electrospray Ionization (ESI), Positive Mode |

| Ion Monitored | [M+H]⁺ |

Spectroscopic Characterization (e.g., NMR, IR, High-Resolution Mass Spectrometry for structural confirmation)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all relevant.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phenol ring, with their splitting patterns influenced by the fluorine and piperazinylmethyl substituents. Distinct signals would also appear for the methylene (B1212753) bridge protons (-CH₂-) and the protons on the piperazine ring. The piperazine protons may appear as broad signals due to conformational exchange (ring flipping) on the NMR timescale. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum provides the number of unique carbon environments. It would show distinct resonances for the carbons of the phenol ring (with C-F coupling visible), the methylene bridge, and the piperazine ring. nih.gov

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance, confirming the presence of the fluorine atom.

The following table summarizes the predicted chemical shifts for the compound.

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 7.5 |

| ¹H | Phenolic Proton (OH) | ~9-10 (broad) |

| ¹H | Methylene Protons (Ar-CH₂-N) | ~3.5 - 4.0 |

| ¹H | Piperazine Protons (-CH₂-N-CH₂-) | 2.5 - 3.5 (potentially broad) |

| ¹³C | Aromatic Carbons (C-F) | 155 - 165 (with ¹JCF coupling) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 |

| ¹³C | Methylene Carbon (Ar-CH₂) | ~50 - 60 |

| ¹³C | Piperazine Carbons (-CH₂-N-CH₂-) | ~45 - 55 |

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |

| C-N (Aliphatic) | Stretching | 1020 - 1220 |

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for unambiguously confirming the elemental composition of the molecule. core.ac.uk By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. For "this compound" (C₁₁H₁₅FN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value.

Emerging Research Perspectives and Future Directions

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

Substitution on the Phenolic Ring: Introducing various substituents (e.g., alkyl, alkoxy, or other halogen groups) to the phenol (B47542) ring could modulate the compound's acidity (pKa), lipophilicity, and electronic properties, which are critical for target interaction.

Modification of the Piperazine (B1678402) Moiety: The piperazine ring is a common pharmacophore known to interact with a variety of receptors and enzymes. N-substitution on the piperazine ring with different chemical groups (e.g., aryl, alkyl, or acyl groups) could significantly influence the compound's target selectivity and pharmacokinetic properties.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) could lead to improved potency, reduced toxicity, or altered metabolic stability.

A hypothetical design strategy could involve creating a library of analogues for screening against various biological targets.

| Modification Site | Potential Substituents | Desired Outcome |

| Phenolic Ring | -CH3, -OCH3, -Cl, -Br | Modulate pKa, lipophilicity, and target binding |

| Piperazine Nitrogen | Aryl, Heteroaryl, Acyl groups | Enhance selectivity and potency, alter pharmacokinetics |

| Methylene (B1212753) Bridge | Alkyl chains of varying lengths | Optimize spatial orientation for target interaction |

Exploration of New Therapeutic Applications Beyond Current Scope

Given that the therapeutic scope of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol is entirely unknown, initial research would involve broad biological screening. The structural motifs present in the molecule—a fluorophenol and a piperazine—are found in compounds with a wide range of activities. Therefore, future investigations could explore its potential in several therapeutic areas:

Central Nervous System (CNS) Disorders: The piperazine moiety is a key component of many antipsychotic and antidepressant drugs. Analogues could be tested for their activity on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) receptors.

Oncology: Certain piperazine derivatives have shown efficacy as anticancer agents by targeting various kinases or other signaling pathways involved in cancer cell proliferation.

Infectious Diseases: The combination of a phenol and a piperazine ring could be explored for antibacterial or antifungal properties.

Advancements in Asymmetric Synthesis for Stereoselective Production

Should any designed analogues of this compound contain chiral centers, the development of asymmetric synthesis methods would be paramount. Stereoisomers of a drug can have vastly different pharmacological and toxicological properties. Future research in this area would focus on:

Chiral Catalysts: Employing chiral catalysts to control the stereochemical outcome of key synthetic steps.

Chiral Auxiliaries: Using chiral auxiliaries to direct the formation of a specific stereoisomer, which can later be removed.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one stereoisomer, allowing for the separation of the desired enantiomer.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

A modern drug discovery program for this compound would heavily rely on the integration of computational (in silico) and experimental methods. This synergistic approach can significantly accelerate the discovery and optimization process.

Molecular Docking: In silico docking studies could predict the binding modes and affinities of designed analogues with various biological targets, helping to prioritize which compounds to synthesize.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for early identification of candidates with potentially poor pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed once a set of analogues with measured biological activity is available. These models can then be used to predict the activity of new, unsynthesized compounds.

| In Silico Technique | Application in Research | Potential Benefit |

| Molecular Docking | Predict binding affinity and mode to target proteins | Prioritize synthesis of potent compounds |

| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles | Early deselection of compounds with poor drug-like properties |

| QSAR Modeling | Correlate chemical structure with biological activity | Guide the design of more active analogues |

Development of Prodrug Strategies for Optimized Delivery

If a promising analogue of this compound is identified but possesses suboptimal drug delivery properties (e.g., poor solubility, low bioavailability), prodrug strategies could be employed. A prodrug is an inactive or less active precursor that is converted into the active drug within the body.

For a molecule like this compound, potential prodrug approaches could include:

Esterification of the Phenolic Hydroxyl Group: Converting the phenol to an ester could increase its lipophilicity and improve its absorption. The ester would then be cleaved by esterase enzymes in the body to release the active phenolic drug.

Modification of the Piperazine Nitrogen: Attaching a cleavable promoiety to the piperazine nitrogen could be another strategy to modulate solubility and permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3-(piperazin-1-ylmethyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The Mannich reaction is a common approach for synthesizing piperazine-containing phenolic derivatives. Key steps include:

- Amine Activation : Use formaldehyde as a methylene donor to facilitate the coupling of piperazine to the fluorophenol backbone.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Adjust pH during workup to prevent degradation of the phenolic group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm piperazine-methyl linkage (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between phenolic -OH and piperazine N-H groups) and validates spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 253.1) .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound be systematically analyzed using crystallographic data?

- Methodological Answer :

- Hydrogen Bond Networks : Use software like Mercury (CCDC) to measure donor-acceptor distances (e.g., O-H···N < 2.8 Å) and angles (>150°) in crystal structures .

- π-π Interactions : Analyze face-to-face stacking distances (3.3–3.8 Å) between fluorophenyl rings using Hirshfeld surface analysis .

- Thermal Stability : Correlate interaction strength with DSC/TGA data (e.g., decomposition temperatures >200°C indicate robust packing) .

Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 5–9) to track cleavage of the piperazine-methyl bond via LC-MS .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure CO evolution and identify metabolites (e.g., fluorophenol derivatives) .

- QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~2.1) and topological polar surface area (TPSA ~50 Ų) .

Q. How should researchers address discrepancies in reported solubility and bioavailability data for this compound derivatives?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) to account for ionization and micelle formation .

- Bioavailability Optimization : Introduce hydrophilic substituents (e.g., -OH, -COOH) at the piperazine N-position to enhance aqueous solubility without compromising target binding .

- Data Harmonization : Cross-validate results using standardized protocols (e.g., USP <1236>) and reference materials (e.g., NIST-traceable standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.